(6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone
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Overview
Description
(6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone is a chemical compound with the molecular formula C7H9ClN2OS It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an ethyl group attached to an imino-lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone typically involves the reaction of 6-chloropyridine-3-amine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the imino-lambda6-sulfanone moiety. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the imino group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
(6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
(6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: Similar structure but with a methyl group instead of an ethyl group.
[(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone: Contains two methyl groups attached to the imino-lambda6-sulfanone moiety.
Uniqueness
(6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .
Biological Activity
(6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone, a compound featuring a chlorinated pyridine moiety and an imino sulfanone structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₇H₈ClN₂OS
- Molecular Weight : 191.67 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through inhibition of bacterial growth by disrupting metabolic pathways essential for survival.
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits bactericidal effects against certain Gram-positive and Gram-negative bacteria. |
Enzyme Inhibition | May inhibit dihydroorotate dehydrogenase (EC 1.3.5.2), impacting pyrimidine synthesis. |
Cytotoxicity | Shows selective cytotoxic effects on various cancer cell lines in vitro. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Enzyme Inhibition
Research involving enzyme assays demonstrated that the compound effectively inhibited dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidine nucleotides. The inhibition was found to be competitive, with an IC₅₀ value of approximately 30 µM, indicating its potential utility in conditions where modulation of nucleotide synthesis is beneficial.
Case Study 3: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results revealed that the compound induced apoptosis in these cells, with IC₅₀ values around 25 µM for MCF-7 and 35 µM for HeLa cells. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.
Discussion
The biological activity of this compound highlights its potential as a versatile pharmacological agent. Its antimicrobial properties could be particularly relevant in an era of increasing antibiotic resistance. Furthermore, the ability to inhibit dihydroorotate dehydrogenase positions it as a candidate for further exploration in cancer therapies.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-ethyl-imino-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-2-12(9,11)6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJPDJITQHKGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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